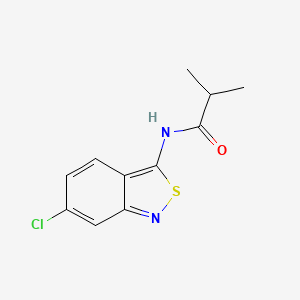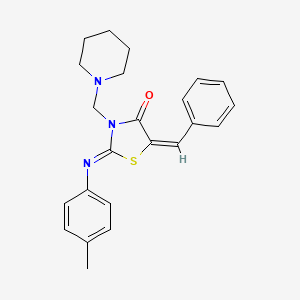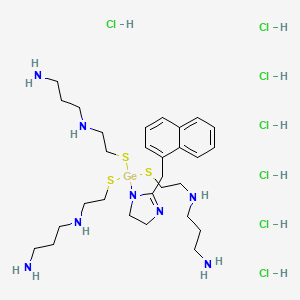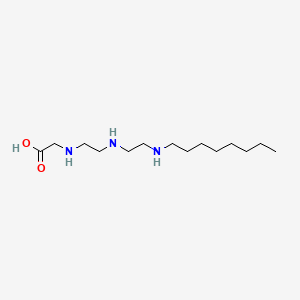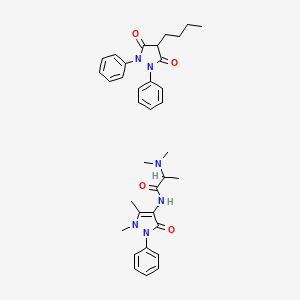
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide can be achieved through various synthetic routes. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is typically carried out in an ethanolic solution under ultrasound irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole compounds.
Scientific Research Applications
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and as a potential pharmacophore in drug design.
Medicine: Research into its potential therapeutic applications, such as anticancer, antibacterial, and anti-inflammatory activities, is ongoing.
Industry: It may be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, influencing its biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride: This compound is similar in structure but differs in the counterion (hydrochloride instead of hydrobromide).
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Another pyrrole derivative with different substituents and functional groups.
Uniqueness
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide counterion
Properties
CAS No. |
97382-86-0 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole;hydrobromide |
InChI |
InChI=1S/C11H13NO.BrH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-5,7,12H,6,8H2,1H3;1H |
InChI Key |
QLYJHOYEOHMJHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCNC2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


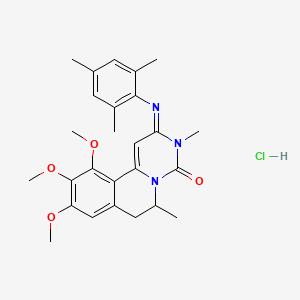
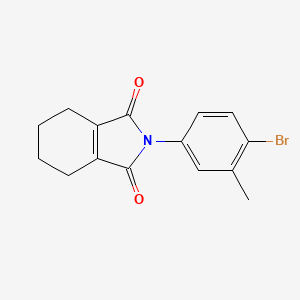
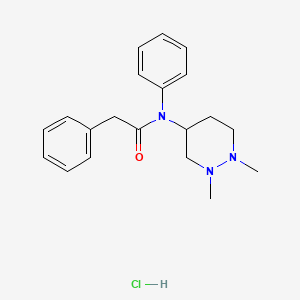
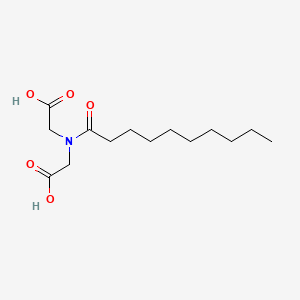
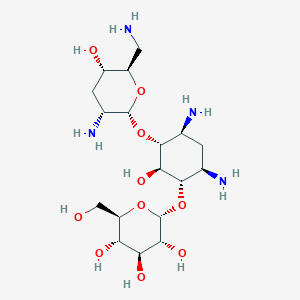
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
